3-((Thietan-3-ylamino)methyl)hexan-1-ol
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Overview
Description
3-((Thietan-3-ylamino)methyl)hexan-1-ol is a compound that features a thietane ring, which is a four-membered sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thietane derivatives, including 3-((Thietan-3-ylamino)methyl)hexan-1-ol, can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .
Industrial Production Methods
Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-((Thietan-3-ylamino)methyl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom in the thietane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-((Thietan-3-ylamino)methyl)hexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((Thietan-3-ylamino)methyl)hexan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-[(thietan-3-ylamino)methyl]hexan-1-ol: A similar compound with a methyl group at the 5-position.
Thiiranes: Three-membered sulfur-containing heterocycles that share similar reactivity with thietanes.
Oxiranes and Aziridines: Oxygen and nitrogen analogs of thietanes that also undergo ring-opening reactions.
Uniqueness
3-((Thietan-3-ylamino)methyl)hexan-1-ol is unique due to its specific structural features, including the presence of a thietane ring and a hexanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H21NOS |
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Molecular Weight |
203.35 g/mol |
IUPAC Name |
3-[(thietan-3-ylamino)methyl]hexan-1-ol |
InChI |
InChI=1S/C10H21NOS/c1-2-3-9(4-5-12)6-11-10-7-13-8-10/h9-12H,2-8H2,1H3 |
InChI Key |
NLFMFXFESPBYAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCO)CNC1CSC1 |
Origin of Product |
United States |
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